molecular formula C7H12ClNO2 B2501134 3a,4,5,6,7,7a-Hexahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride CAS No. 2416236-34-3

3a,4,5,6,7,7a-Hexahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride

Cat. No. B2501134
CAS RN: 2416236-34-3
M. Wt: 177.63
InChI Key: JWBWKUZMEYLOOF-UHFFFAOYSA-N
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Description

The compound 3a,4,5,6,7,7a-Hexahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride is a heterocyclic chemical that belongs to the class of furopyridines. It is characterized by a fused ring structure that combines a pyridine and a furan ring. This compound is of interest due to its potential applications in pharmaceuticals and organic synthesis.

Synthesis Analysis

The synthesis of related furopyridine derivatives has been described in the literature. For instance, a simple synthesis of furo[2,3-c]pyridine and its methyl derivatives from ethyl 3-hydroxyisonicotinate has been reported . Although this does not directly describe the synthesis of the compound , it provides insight into the methods that could be adapted for its synthesis. Additionally, a one-pot method for the preparation of furo[3,4-b]pyridine-5(7H)-ones from 2-bromopyridine-3-carboxylic acid has been developed, which could potentially be modified to synthesize the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as single crystal X-ray diffraction . These studies provide valuable information on bond lengths, angles, and overall molecular conformation, which are essential for understanding the chemical behavior of these compounds. The structural studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, for example, have revealed the importance of hydrogen bonding to their solubility and reactivity .

Chemical Reactions Analysis

The reactivity of similar heterocyclic compounds has been explored in various studies. For instance, the addition and cyclization reactions of 3-(2-imidazolid

Scientific Research Applications

Synthesis and Chemical Reactions

  • 5-Aminofuro[3,2-c]pyridinium Tosylates and Substituted Furo[3,2-c]pyridine N-Oxides: This research demonstrates the synthesis of 5-aminofuro[3,2-c]pyridinium tosylates and their reactions to produce various furo[3,2-c]pyrazolo[1,5-a]pyridinecarboxylic esters and furo[3,2-c]pyridine N-oxides, which are important in chemical synthesis processes (Bencková & Krutošíková, 1999).
  • Synthesis of Thiopyrano[4',3':4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidines: This study discusses the synthesis of thiopyrano[4',3':4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidines, demonstrating the versatility of furo-pyridine derivatives in creating complex heterocyclic structures (Ahmed & Ameen, 2010).
  • Unexpected Dimerization of Furopyridines: An interesting study on the dimerization of 5-methyl-4,5,6,7-tetrahydrofuro[3,2-c]- and 6-methyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine under acidic conditions, leading to novel dimerized compounds, which highlights the unique reactivity of these compounds (Shiotani et al., 1986).

Chemical Properties and Structural Studies

  • New 1-hetarylfuropyridines and Chromenes Based on Pyridoxal: A study showing the transformation of pyridoxal into furo[3,4-c]pyridine species, which are then further transformed into chromeno-[3′,4′:5,6]pyrano[2,3-c]pyridine type compounds, expanding the understanding of furo-pyridine chemistry (Trifonov et al., 2020).
  • Heterocyclic β‐Enamino Esters and Cyclization Reactions: Research on the addition and cyclization reactions of 3-(2-imidazolidinylidene)- and 3-(hexahydro-2-pyrimidinylidene)-2(3H)-furanones, illustrating the complex reactions that these furo-pyridine derivatives can undergo (Huang & Wamhoff, 1984).
  • Conformational Study of Lactone Fused Perhydroisoxazolo[2,3-a]pyridines: This study offers insight into the conformational aspects of lactone fused perhydroisoxazolo[2,3-a]pyridines, which is crucial for understanding the structural properties of these compounds (Alvarez-Larena et al., 1995).

properties

IUPAC Name

3a,4,5,6,7,7a-hexahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-7-6-1-2-8-3-5(6)4-10-7;/h5-6,8H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEHNXLOQWYYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1C(=O)OC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3a,4,5,6,7,7a-Hexahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride

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